4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO2 It is a derivative of indanone, characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 5th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 4th position. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-ol or corresponding alkanes.
Substitution: Formation of 4-substituted-5-methoxy-2,3-dihydro-1H-inden-1-one derivatives.
Scientific Research Applications
4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-1-indenone: Similar structure with a methyl group instead of a methoxy group.
5-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 5th position.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 4th position.
Uniqueness
4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4-bromo-5-methoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBMFHJZYVGNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653339 | |
Record name | 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436803-36-0 | |
Record name | 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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